

NDI-091143: A Deep Dive into the Allosteric Inhibition of ATP-Citrate Lyase

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Compound of Interest		
Compound Name:	NDI-091143	
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This technical guide provides a comprehensive overview of the core mechanism of action of **NDI-091143**, a potent and highly selective allosteric inhibitor of human ATP-citrate lyase (ACLY). The document details the molecular interactions, kinetic properties, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of a Central Metabolic Enzyme

NDI-091143 distinguishes itself as a low nanomolar inhibitor of human ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism.[1][2] ACLY catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a pivotal step in de novo lipogenesis and cholesterol biosynthesis.[3][4]

Unlike competitive inhibitors that directly target the active site, **NDI-091143** employs an allosteric mechanism.[1][2] It binds to a distinct, largely hydrophobic cavity adjacent to the citrate-binding site on the ACLY enzyme.[1][5] This binding event induces significant conformational changes within the enzyme's citrate domain, which indirectly but effectively disrupts the binding and proper recognition of the citrate substrate.[1][6][7] This novel mechanism of action confers high potency and selectivity to **NDI-091143**.



The functional consequence of this allosteric inhibition is a competitive inhibition pattern with respect to the citrate substrate.[8] However, kinetic studies have revealed non-competitive kinetics relative to ATP and mixed-type non-competitive kinetics in relation to CoA.[3]

Quantitative Inhibitory Profile

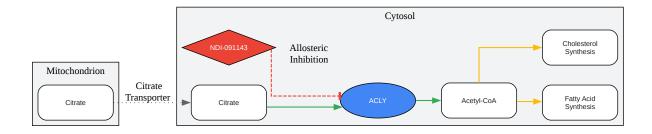
The potency of **NDI-091143** has been rigorously quantified through various biochemical assays. The following table summarizes the key inhibitory constants.

Parameter	Value	Assay Method	Reference
IC50	2.1 ± 0.3 nM	ADP-Glo Assay	[8][9]
4.8 ± 0.05 nM	Coupled Enzyme Assay	[3]	
Ki	7.0 ± 0.8 nM	(vs. Citrate)	[8][9]
Kd	2.2 ± 1.4 nM	Surface Plasmon Resonance (SPR)	[6][7]

Signaling Pathway and Metabolic Impact

The inhibition of ACLY by **NDI-091143** has significant downstream effects on cellular metabolism. By blocking the production of cytosolic acetyl-CoA, **NDI-091143** effectively curtails the building blocks required for fatty acid and cholesterol synthesis. This makes it a promising candidate for therapeutic intervention in metabolic diseases such as dyslipidemia and hepatic steatosis, as well as in oncology, where cancer cells often exhibit a high dependency on de novo lipogenesis for their proliferation.[1][10]





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Figure 1: NDI-091143 inhibits ACLY, blocking acetyl-CoA production.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of **NDI-091143**.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies ACLY activity by measuring the amount of ADP produced.

Protocol:

- Reaction Setup: A master mix is prepared containing 5x Kinase assay buffer, 500 μM ATP, 10 mM Coenzyme A, and 10 mM Sodium Citrate in distilled water.[8]
- Inhibitor Preparation: NDI-091143 is serially diluted to various concentrations.
- Enzyme Addition: Purified recombinant human ACLY enzyme is diluted in 1x Kinase assay buffer.[8]
- Reaction Initiation: The reaction is initiated by adding the diluted ACLY enzyme to wells containing the master mix and the inhibitor. The final reaction volume is typically 25 μ L.



- Incubation: The reaction is allowed to proceed for 45-60 minutes at 30°C.[8][10]
- ATP Depletion: An equal volume of ADP-Glo[™] Reagent is added to each well to terminate the enzymatic reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[11][12]
- ADP Detection: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The plate is incubated for another 30-60 minutes at room temperature.[12][13]
- Data Acquisition: Luminescence is measured using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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